BenchChemオンラインストアへようこそ!

Meloxicam Sodium

Pharmaceutical formulation Parenteral drug delivery Preformulation studies

Meloxicam Sodium (CAS 71125-39-8) is the water-soluble sodium salt hydrate engineered to overcome the poor aqueous solubility of meloxicam free acid (0.154 mg/mL). With a >48,000-fold solubility increase to 7.5 g/L, it enables parenteral and liquid dosage form development without complex solubilization. Its intermediate COX-2 selectivity (IC50 COX-1/COX-2 ratio = 74.7) distinguishes it from non-selective NSAIDs (naproxen, ratio ~1.7) and highly selective coxibs (celecoxib, ratio >350), making it a critical research tool. Supplied at ≥98% purity (HPLC), it is ideal for injectable formulation R&D, chronic in vivo studies (89% oral bioavailability, ~20h half-life), and USP/EP analytical method validation.

Molecular Formula C14H12N3NaO4S2
Molecular Weight 373.4 g/mol
CAS No. 71125-39-8
Cat. No. B110015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeloxicam Sodium
CAS71125-39-8
Synonyms4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Monosodium Salt;  4-Hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide Sodium Salt
Molecular FormulaC14H12N3NaO4S2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)[O-].[Na+]
InChIInChI=1S/C14H13N3O4S2.Na/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2;/h3-7,18H,1-2H3,(H,15,16,19);/q;+1/p-1
InChIKeyPTCPMRKGGUPNDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>56 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Meloxicam Sodium (CAS 71125-39-8): Pharmaceutical Salt Form for Enhanced Aqueous Solubility and Parenteral Formulation


Meloxicam Sodium (CAS 71125-39-8) is the sodium salt hydrate of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It functions as a preferential cyclooxygenase-2 (COX-2) inhibitor . This salt form is specifically developed to address the poor aqueous solubility of the free acid (meloxicam base), thereby enabling its use in parenteral (injectable) and other liquid dosage forms that require high water solubility [1]. It is widely utilized as an active pharmaceutical ingredient (API) and as an analytical reference standard in pharmaceutical and biomedical research .

Why Meloxicam Free Acid and Other NSAIDs Cannot Substitute for Meloxicam Sodium in Aqueous Formulations


Substituting Meloxicam Sodium with meloxicam free acid or another NSAID salt is not scientifically equivalent due to profound differences in aqueous solubility, dissolution kinetics, and COX-2 selectivity profiles. Meloxicam free acid is practically insoluble in water (0.154 mg/mL), rendering it unsuitable for parenteral administration or any liquid formulation requiring rapid dissolution [1]. In contrast, Meloxicam Sodium exhibits water solubility of 7.5 g/L, a >48,000-fold increase, which is critical for injectable and oral suspension formulations [2]. Furthermore, its COX-2 selectivity ratio (IC50 COX-1/COX-2 = 74.7) is distinct from non-selective NSAIDs like naproxen (ratio ~1.7) or highly selective coxibs like celecoxib (ratio >350), directly impacting the gastrointestinal and cardiovascular safety profiles that inform compound selection for specific research or therapeutic applications .

Quantitative Differentiation of Meloxicam Sodium: Head-to-Head Solubility, Selectivity, and Pharmacokinetic Comparisons


Aqueous Solubility: Meloxicam Sodium vs. Meloxicam Free Acid

Meloxicam Sodium demonstrates a massive increase in aqueous solubility compared to its free acid form. The free acid (meloxicam base) is practically insoluble in water at 0.154 mg/mL [1], while Meloxicam Sodium exhibits a solubility of 7.5 g/L (7,500 mg/mL) [2]. This represents a >48,000-fold improvement in solubility.

Pharmaceutical formulation Parenteral drug delivery Preformulation studies

COX-2 Selectivity Ratio: Meloxicam Sodium vs. Naproxen (Non-Selective NSAID)

Meloxicam Sodium is a preferential COX-2 inhibitor with an IC50 of 0.49 µM for COX-2 and 36.6 µM for COX-1, yielding a COX-2/COX-1 selectivity ratio of 74.7 . In contrast, naproxen is a non-selective inhibitor with IC50 values of 5.15 µM (COX-2) and 8.72 µM (COX-1), resulting in a selectivity ratio of approximately 1.7 [1]. This indicates Meloxicam Sodium is ~44-fold more selective for COX-2 than naproxen in this assay system.

COX-2 inhibition Inflammation Selectivity profiling

Plasma Elimination Half-Life: Meloxicam vs. Piroxicam (Structural Analog)

Meloxicam exhibits an elimination half-life (t1/2) of approximately 20–24 hours in humans [1], enabling convenient once-daily dosing. Its structural analog, piroxicam, has a significantly longer half-life of approximately 50 hours [2], which can lead to drug accumulation and increased risk of adverse effects with repeated dosing.

Pharmacokinetics Drug metabolism Once-daily dosing

Oral Bioavailability: Meloxicam vs. Diclofenac

Meloxicam demonstrates high and consistent oral bioavailability of 89% following a single 30 mg oral dose compared to IV bolus [1]. Diclofenac, another widely used NSAID, exhibits more variable oral bioavailability, typically around 50–60%, due to extensive first-pass metabolism [2].

Oral absorption Bioavailability Formulation development

COX-2 Selectivity: Meloxicam vs. Celecoxib (Selective COX-2 Inhibitor)

While both are COX-2 selective, meloxicam is a 'preferential' COX-2 inhibitor, whereas celecoxib is a 'highly selective' COX-2 inhibitor. In a whole blood assay, meloxicam's COX-2/COX-1 ratio is 0.71 [1], while celecoxib's ratio is 0.005 [1]. This indicates celecoxib is ~142-fold more selective for COX-2 in this assay. Conversely, meloxicam retains some COX-1 inhibition at therapeutic doses, which may be advantageous in certain contexts where complete COX-1 ablation is undesirable (e.g., maintaining gastric mucosal integrity without complete suppression of protective prostaglandins).

COX-2 selectivity Coxibs Safety profile

Optimal Application Scenarios for Meloxicam Sodium Driven by Quantitative Differentiation


Parenteral Formulation Development (IV, IM, SC Injectables)

Meloxicam Sodium is the definitive choice for developing injectable formulations of meloxicam. Its aqueous solubility of 7.5 g/L, a >48,000-fold increase over the free acid [1], allows for the preparation of concentrated, stable solutions suitable for intravenous, intramuscular, or subcutaneous administration without the need for complex solubilization techniques or high concentrations of organic co-solvents.

In Vitro COX-2 Selectivity Profiling and Mechanistic Studies

For researchers investigating the nuanced roles of COX-1 and COX-2 in inflammation and cancer, Meloxicam Sodium provides a well-characterized, intermediate selectivity profile (COX-1/COX-2 IC50 ratio = 74.7) . It serves as a critical tool to differentiate the effects of preferential COX-2 inhibition from both non-selective NSAIDs (e.g., naproxen, ratio ~1.7) and highly selective coxibs (e.g., celecoxib, ratio >350), enabling precise dissection of COX isoform contributions in cell-based assays and in vivo models.

Long-Term In Vivo Efficacy and Toxicology Studies in Rodent Models

Meloxicam's high oral bioavailability (89%) [2] and favorable half-life (20-24h) [3] make it an ideal compound for chronic dosing studies in rodents. Its pharmacokinetic profile supports once-daily oral gavage, ensuring consistent drug exposure and minimizing animal handling stress compared to NSAIDs requiring multiple daily doses. The compound's preferential COX-2 selectivity also reduces the confounding factor of severe gastrointestinal toxicity, a common limitation of non-selective NSAIDs in long-term studies.

Analytical Reference Standard for HPLC and LC-MS/MS Method Development

As the sodium salt hydrate form with defined stoichiometry and high purity (≥98% by HPLC) , Meloxicam Sodium is a preferred reference standard for developing and validating quantitative analytical methods for meloxicam in biological matrices and pharmaceutical formulations. Its distinct physicochemical properties ensure accurate calibration and system suitability testing in both USP and EP compliant assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meloxicam Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.